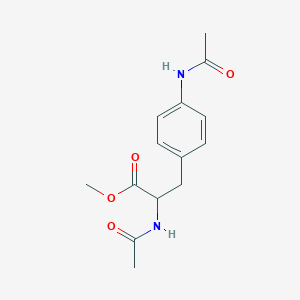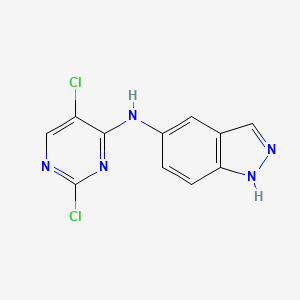
N-(2,5-dichloropyrimidin-4-yl)-1H-indazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dichloropyrimidin-4-yl)-1H-indazol-5-amine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a pyrimidine ring substituted with chlorine atoms at the 2 and 5 positions, and an indazole ring attached to the 4 position of the pyrimidine ring. The unique structure of this compound makes it a valuable subject for studies in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichloropyrimidin-4-yl)-1H-indazol-5-amine typically involves the reaction of 2,5-dichloropyrimidine with 1H-indazole-5-amine. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,5-dichloropyrimidin-4-yl)-1H-indazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine can yield N-alkyl or N-aryl derivatives of the compound .
Applications De Recherche Scientifique
N-(2,5-dichloropyrimidin-4-yl)-1H-indazol-5-amine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-(2,5-dichloropyrimidin-4-yl)-1H-indazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,5-dichloropyrimidin-4-yl)-1H-pyrazol-5-amine
- N-(2,5-dichloropyrimidin-4-yl)-1H-benzimidazol-5-amine
- N-(2,5-dichloropyrimidin-4-yl)-1H-triazol-5-amine
Uniqueness
N-(2,5-dichloropyrimidin-4-yl)-1H-indazol-5-amine is unique due to its specific combination of a pyrimidine ring with an indazole ring. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds .
Propriétés
Formule moléculaire |
C11H7Cl2N5 |
|---|---|
Poids moléculaire |
280.11 g/mol |
Nom IUPAC |
N-(2,5-dichloropyrimidin-4-yl)-1H-indazol-5-amine |
InChI |
InChI=1S/C11H7Cl2N5/c12-8-5-14-11(13)17-10(8)16-7-1-2-9-6(3-7)4-15-18-9/h1-5H,(H,15,18)(H,14,16,17) |
Clé InChI |
LRZUGBDZZFDLBM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1NC3=NC(=NC=C3Cl)Cl)C=NN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-[(2-methylphenyl)methyl]-4H-quinazolin-2-yl]acetamide](/img/structure/B13873066.png)


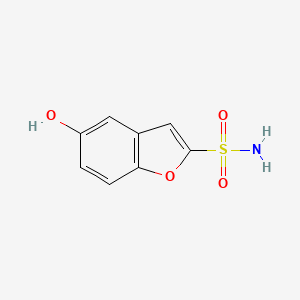
![3-[(2,4-dimethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride](/img/structure/B13873097.png)
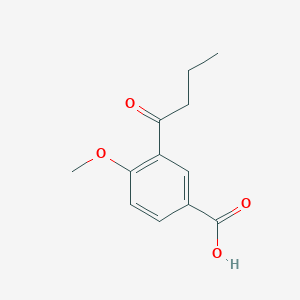
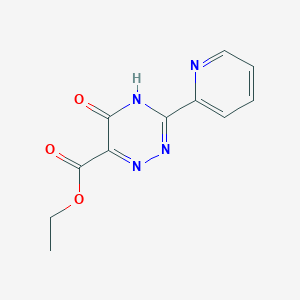
![tert-butyl N-[(2-amino-5-methoxyphenyl)methyl]carbamate](/img/structure/B13873119.png)
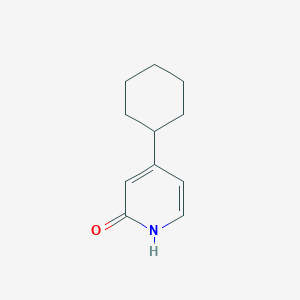
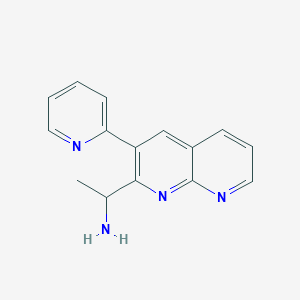

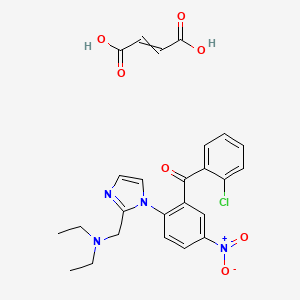
![Tert-butyl 4-chloro-6-(methoxymethyl)-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B13873146.png)
